tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate

Catalog No.
S15833872
CAS No.
M.F
C13H15N3O3
M. Wt
261.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate

Product Name

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate

IUPAC Name

tert-butyl N-(3-formyl-2H-indazol-5-yl)carbamate

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)14-8-4-5-10-9(6-8)11(7-17)16-15-10/h4-7H,1-3H3,(H,14,18)(H,15,16)

InChI Key

BUVJKRZJMJVCLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)C=O

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate is a chemical compound with the molecular formula C13H15N3O3C_{13}H_{15}N_{3}O_{3} and a molar mass of 253.28 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is linked to an indazole structure containing a formyl group at the 3-position. This compound is recognized for its potential applications in medicinal chemistry due to the biological activity associated with indazole derivatives.

The chemical reactivity of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate includes:

  • Oxidation: The formyl group can be oxidized to yield carboxylic acids.
  • Reduction: The formyl group can also undergo reduction to form alcohols.
  • Condensation Reactions: The carbamate functionality allows for potential reactions with amines or alcohols, leading to the formation of ureas or esters, respectively .

Indazole derivatives, including tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate, exhibit various biological activities. They are often studied for their potential as:

  • Anticancer Agents: Some indazole compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Certain derivatives display activity against bacterial and fungal strains.
  • Anti-inflammatory Properties: Indazole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

The synthesis of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate typically involves multiple steps:

  • Formation of Indazole: Starting from appropriate precursors, an indazole ring can be synthesized through cyclization reactions.
  • Introduction of Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction or other formylation methods.
  • Carbamate Formation: The final step involves reacting the indazole derivative with tert-butyl chloroformate in the presence of a base to yield the carbamate .

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate has several applications in:

  • Pharmaceutical Development: As a building block for synthesizing more complex pharmaceuticals.
  • Research: Used in studies exploring the biological effects of indazole derivatives and their mechanisms of action.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis pathways .

Studies on the interactions of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate with biological targets are crucial for understanding its pharmacological profile. Research has indicated that this compound may interact with specific enzymes or receptors, influencing pathways related to cell growth and inflammation. Further investigations are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-indazole-3-carbaldehyde4002-83-90.88
6-Bromo-1H-indazole-3-carbaldehyde885271-72-70.86
5-Fluoro-1H-indazole-3-carbaldehyde485841-48-30.85
6-Nitro-1H-indazole-3-carbaldehyde315203-37-30.82
tert-butyl N-(3-formylindazol)-2-carboxamide94490472N/A

Uniqueness

What sets tert-butyl (3-formyl-1H-indazol-5-yl)carbamate apart from these similar compounds is its specific substitution pattern and the presence of the tert-butyl and carbamate groups, which may enhance its solubility and stability compared to others. This unique structure could contribute to its distinct biological activity and potential therapeutic applications, making it a subject of interest in medicinal chemistry research .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.11134135 g/mol

Monoisotopic Mass

261.11134135 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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